Ethyl 3-amino-7-fluoroquinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-7-fluoroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-7-fluoroquinoline-2-carboxylate typically involves the reaction of 7-fluoroquinoline-2-carboxylic acid with ethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and ethyl groups can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include a range of quinoline derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Scientific Research Applications
Ethyl 3-amino-7-fluoroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-7-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar structure but different functional groups.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Ofloxacin: Known for its effectiveness against a wide range of bacterial infections.
Uniqueness
Ethyl 3-amino-7-fluoroquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11FN2O2 |
---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
ethyl 3-amino-7-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3 |
InChI Key |
RTCMKPWQPBPJAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)F)N |
Origin of Product |
United States |
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